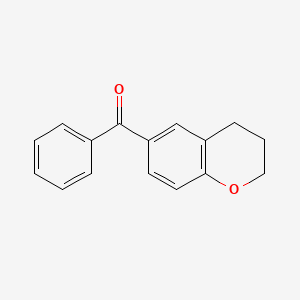
Methanone, (3,4-dihydro-2H-1-benzopyran-6-yl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chroman, 6-benzoyl- is a derivative of chroman, a heterocyclic compound containing a benzene ring fused to a pyran ring. Chroman derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmacology, and material science . The 6-benzoyl substitution adds a benzoyl group at the 6th position of the chroman ring, which can significantly alter its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chroman, 6-benzoyl- typically involves the reaction of 2-bromobenzoic acids with resorcinol in the presence of copper sulfate (CuSO₄) and sodium hydroxide (NaOH) to form the intermediate compounds . These intermediates can then undergo further reactions to introduce the benzoyl group at the 6th position.
Industrial Production Methods
Industrial production methods for chroman derivatives often involve large-scale chemical synthesis using similar reaction conditions as described above. The process may include additional steps for purification and isolation of the desired product to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Chroman, 6-benzoyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form chromanones or chromones.
Reduction: Reduction reactions can convert chroman, 6-benzoyl- to its corresponding alcohols or hydrocarbons.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chromanones, while reduction can produce chromanols .
Scientific Research Applications
Chroman, 6-benzoyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of chroman, 6-benzoyl- involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A closely related compound with a similar structure but different biological activities.
Chroman-2-one: Another derivative with distinct chemical properties and applications.
Chromone: A compound with a double bond between C-2 and C-3, exhibiting different pharmacological activities.
Uniqueness
Chroman, 6-benzoyl- is unique due to the presence of the benzoyl group at the 6th position, which can significantly influence its chemical reactivity and biological activity compared to other chroman derivatives .
Properties
CAS No. |
101019-00-5 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromen-6-yl(phenyl)methanone |
InChI |
InChI=1S/C16H14O2/c17-16(12-5-2-1-3-6-12)14-8-9-15-13(11-14)7-4-10-18-15/h1-3,5-6,8-9,11H,4,7,10H2 |
InChI Key |
KWCNVCDEENIFOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12672056.png)
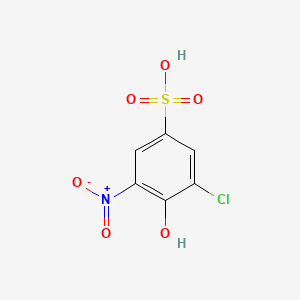
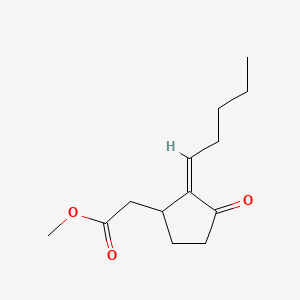
![4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B12672083.png)

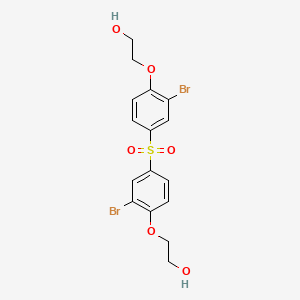
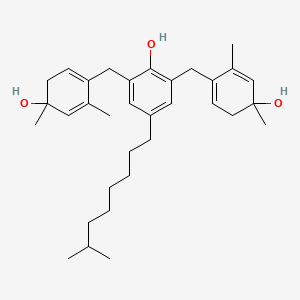
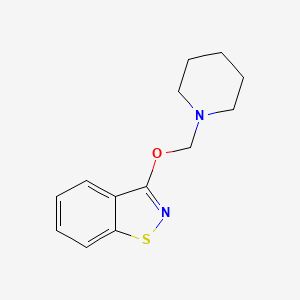

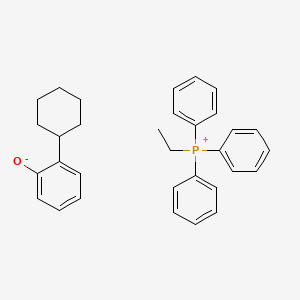
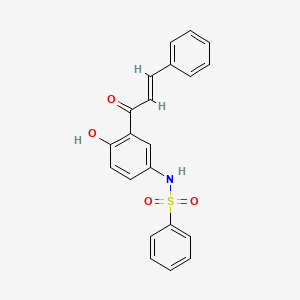
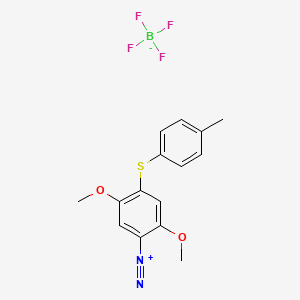
![5,6-Dihydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12672128.png)
![Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672138.png)
